molecular formula C9H9NOS B8276657 3-Thiazol-2-yl-cyclohex-2-enone

3-Thiazol-2-yl-cyclohex-2-enone

Cat. No. B8276657
M. Wt: 179.24 g/mol
InChI Key: ULDMDHDPDKOXSL-UHFFFAOYSA-N
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Patent
US08003692B2

Procedure details

To a 100 mL round bottom flask containing a stir bar was added 0.185 g of zinc dust (2.83 mmol) and 3 mL of N,N-dimethylacetamide. The flask was placed under nitrogen and 0.08 mL of TMS-chloride (0.63 mmol) and 0.05 mL of 1,2-dibromoethane (0.58 mmol) were added by syringe. The reaction was stirred for 5 min. and 0.09 mL of 2-bromothiazole (0.998 mmol) was added by syringe. The reaction was stirred for 1 hour at room temperature under nitrogen. To a separate 100 mL round bottom flask containing a stir bar was added 0.124 g of 3-bromocyclohex-2-enone (0.708 mmol) and 0.024 g of Pd(PPh3)2Cl2 (4.8 mol %), and 10 mL of anhydrous THF. The previously prepared organozinc species was added to the enone solution dropwise with removal of excess zinc using a syringe fitted with a cotton plug. The reaction was heated overnight at 60° C. in an oil bath with stirring under nitrogen atmosphere. The reaction was worked up by transferring the solution to a vial containing 10 mL of saturated ammonium chloride solution, and the product was extracted with ethyl acetate (2 times with 8 mL). The organic layer was dried with sodium sulfate, filtered, and solvent was concentrated under reduced pressure. The product was purified by flash chromatography using the Biotage system utilizing gradient elution (0% to 80% ethyl acetate/hexanes). Product fractions were combined and concentrated to yield a pale yellow solid (35 mg, 28%). 1H NMR (CDCl3, 300 MHz): δ 2.17 (quintet, J=6.3 Hz, 2H), 2.52 (t, J=6.3 Hz, 2H), 2.97 (td, J=6.3, 1.5 Hz, 2H), 6.69 (br s, 1H), 7.45 (d, J=3.0 Hz, 1H), 7.93 (d, J=3.0 Hz, 1H). 13C NMR (CDCl3, 75 MHz): δ 22.4, 27.0, 37.8, 121.4, 126.6, 144.4, 151.7, 166.7, 199.4. LCMS (ESI): mass calcd for (C9H9NOS) m/z 179.04; measured [M+H]+: m/z 180.03.
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
0.124 g
Type
reactant
Reaction Step Three
Quantity
0.024 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.185 g
Type
catalyst
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Yield
28%

Identifiers

REACTION_CXSMILES
[Si](Cl)(C)(C)C.BrCCBr.Br[C:11]1[S:12][CH:13]=[CH:14][N:15]=1.Br[C:17]1[CH2:22][CH2:21][CH2:20][C:19](=[O:23])[CH:18]=1.[Cl-].[NH4+]>[Zn].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.CN(C)C(=O)C>[S:12]1[CH:13]=[CH:14][N:15]=[C:11]1[C:17]1[CH2:22][CH2:21][CH2:20][C:19](=[O:23])[CH:18]=1 |f:4.5,^1:29,48|

Inputs

Step One
Name
Quantity
0.08 mL
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Name
Quantity
0.05 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0.09 mL
Type
reactant
Smiles
BrC=1SC=CN1
Step Three
Name
Quantity
0.124 g
Type
reactant
Smiles
BrC1=CC(CCC1)=O
Name
Quantity
0.024 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0.185 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 100 mL round bottom flask containing a stir bar
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hour at room temperature under nitrogen
Duration
1 h
ADDITION
Type
ADDITION
Details
To a separate 100 mL round bottom flask containing a stir bar
CUSTOM
Type
CUSTOM
Details
fitted with a cotton plug
STIRRING
Type
STIRRING
Details
with stirring under nitrogen atmosphere
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (2 times with 8 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
the Biotage system utilizing gradient elution (0% to 80% ethyl acetate/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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